(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
CAS No.: 866038-46-2
Cat. No.: VC4472208
Molecular Formula: C15H10N2O4
Molecular Weight: 282.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866038-46-2 |
|---|---|
| Molecular Formula | C15H10N2O4 |
| Molecular Weight | 282.255 |
| IUPAC Name | (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C15H10N2O4/c18-14-6-5-9(8-13(14)17(20)21)7-11-10-3-1-2-4-12(10)16-15(11)19/h1-8,18H,(H,16,19)/b11-7- |
| Standard InChI Key | DSBYPNVFRAFCAS-XFFZJAGNSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2 |
Introduction
Synthesis
The synthesis of (3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves a condensation reaction between an indole derivative and a substituted aromatic aldehyde.
General Reaction Scheme:
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Starting Materials:
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Indole-2-one (Isatin): Provides the indole framework.
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4-Hydroxy-3-nitrobenzaldehyde: Supplies the aromatic aldehyde with hydroxyl and nitro substituents.
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Reaction Conditions:
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Solvent: Ethanol or methanol is commonly used.
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Catalyst: Acidic catalysts such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid may be employed.
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Temperature: Reflux conditions (~70–80°C).
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Mechanism:
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The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde undergoes nucleophilic attack by the active methylene group of the indole derivative, followed by dehydration to form the final product.
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Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
Spectroscopic Data:
| Technique | Observations |
|---|---|
| NMR (Proton and Carbon) | Chemical shifts corresponding to aromatic protons, hydroxyl group, and nitro substituents. |
| IR Spectroscopy | Peaks for hydroxyl (-OH), nitro (-NO), and carbonyl (-C=O) groups. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~282 confirming molecular weight. |
Biological and Pharmaceutical Potential
Indole derivatives are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of functional groups such as hydroxyl and nitro on the aromatic ring enhances biological activity.
Potential Applications:
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Antimicrobial Activity:
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The nitro group can act as a pro-drug moiety, generating reactive species that target bacterial DNA.
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Antioxidant Properties:
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The hydroxyl group may scavenge free radicals, contributing to antioxidant effects.
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Anticancer Potential:
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Indole derivatives often interact with cellular targets like kinases or DNA, making them candidates for anticancer drug development.
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